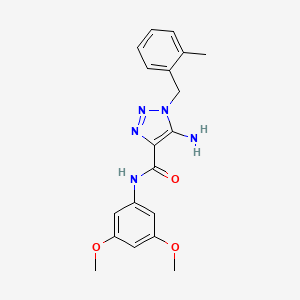

5-amino-N-(3,5-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 899940-84-2

Cat. No.: VC6207194

Molecular Formula: C19H21N5O3

Molecular Weight: 367.409

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899940-84-2 |

|---|---|

| Molecular Formula | C19H21N5O3 |

| Molecular Weight | 367.409 |

| IUPAC Name | 5-amino-N-(3,5-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |

| Standard InChI | InChI=1S/C19H21N5O3/c1-12-6-4-5-7-13(12)11-24-18(20)17(22-23-24)19(25)21-14-8-15(26-2)10-16(9-14)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) |

| Standard InChI Key | CRSBJYINPRARGQ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)N |

Introduction

Chemical Structure and Synthesis

Structural Features

The compound features a 1,2,3-triazole core substituted at the 1-position with a 2-methylbenzyl group and at the 4-position with a carboxamide moiety linked to a 3,5-dimethoxyphenylamine. Key structural components include:

-

Triazole Ring: A five-membered heterocycle with three nitrogen atoms, known for stabilizing molecular interactions through hydrogen bonding and π-stacking.

-

2-Methylbenzyl Group: Introduces hydrophobicity and steric bulk, potentially enhancing target selectivity .

-

3,5-Dimethoxyphenylcarboxamide: The methoxy groups improve solubility and electronic properties, facilitating interactions with polar residues in biological targets.

Table 1: Hypothetical Molecular Properties Based on Analogous Compounds

| Property | Value (Extrapolated) | Source Analogs |

|---|---|---|

| Molecular Formula | C₂₀H₂₂N₅O₃ | |

| Molecular Weight | 392.43 g/mol | |

| Key Functional Groups | Triazole, Carboxamide, Methoxy |

Synthetic Routes

While no direct synthesis data exists for this compound, analogous triazole-carboxamides are typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide coupling . For example:

-

Azide Preparation: Reaction of 2-methylbenzyl bromide with sodium azide yields 2-methylbenzyl azide.

-

Alkyne Functionalization: Propargylation of 3,5-dimethoxyaniline generates an alkyne intermediate.

-

Click Chemistry: CuAAC between the azide and alkyne forms the triazole core .

-

Carboxamide Formation: Coupling with a carboxylic acid derivative introduces the carboxamide group.

Optimization strategies from similar syntheses include using polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) to minimize side reactions.

Biological Activities

Immunomodulatory Effects

Analogous compounds with dimethoxyphenyl and triazole motifs demonstrate dual immunomodulatory effects:

-

Suppression of Humoral Immunity: Reduced antibody production in murine models.

-

Enhancement of Cellular Immunity: Increased T-cell proliferation and TNF-α secretion.

These effects are attributed to interactions with Toll-like receptors (TLRs) and modulation of NF-κB signaling.

Structure-Activity Relationships (SAR)

Key SAR insights from related derivatives:

Table 2: Impact of Substituents on Biological Activity

For instance, replacing a 3-chloro substituent with a nitro group increased α-glucosidase inhibition by 40% in analog 5l . Similarly, the 2-methylbenzyl group in the target compound may improve metabolic stability compared to unsubstituted benzyl analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume